ethyl 4-{3-[(E)-(6-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
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Overview
Description
ETHYL 4-(3-{[(3E)-6-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound that features a unique structure combining an indole moiety with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-{[(3E)-6-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-oxoindoline with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-{[(3E)-6-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 4-(3-{[(3E)-6-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-{[(3E)-6-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid.
Uniqueness
ETHYL 4-(3-{[(3E)-6-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is unique due to its combined indole and pyrrole structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds .
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
ethyl 4-[3-[(E)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H21ClN2O3/c1-4-30-24(29)16-5-8-19(9-6-16)27-14(2)11-17(15(27)3)12-21-20-10-7-18(25)13-22(20)26-23(21)28/h5-13H,4H2,1-3H3,(H,26,28)/b21-12+ |
InChI Key |
VRNHVUHQCAWCDY-CIAFOILYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C4=C(C=C(C=C4)Cl)NC3=O)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C4=C(C=C(C=C4)Cl)NC3=O)C |
Origin of Product |
United States |
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